molecular formula C9H16ClNO B1377145 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride CAS No. 1423035-03-3

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

Cat. No.: B1377145
CAS No.: 1423035-03-3
M. Wt: 189.68 g/mol
InChI Key: FDFNUOYBJWAVSA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride (CAS 1423035-03-3) is a high-purity chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . This molecule features a cyclopentanone ring fused with a pyrrolidine moiety, a significant scaffold in medicinal chemistry. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that provides a three-dimensional, sp3-hybridized structure, which enhances the exploration of pharmacophore space and contributes to stereochemical diversity for generating selective ligands in drug discovery . This compound is primarily valued as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Researchers utilize this scaffold for the development of novel bioactive molecules targeting various human diseases. The saturated pyrrolidine ring is a prominent feature in many FDA-approved drugs and natural products, contributing to favorable physicochemical properties, including solubility and the potential to optimize ADME/Tox profiles . The hydrochloride salt form improves the compound's stability and handling characteristics. Recommended storage is at 2-8°C to maintain longevity . Applications: This chemical is designed for use in scientific research only. Its primary applications include serving as a key synthetic intermediate in medicinal chemistry projects, a building block for the development of central nervous system (CNS) active agents, and a precursor for more complex nitrogen-containing heterocycles. It is also useful for studying stereochemistry and pseudorotation in saturated ring systems. Important Notice: This product is intended for research purposes only and is not intended for human or animal use. It is the responsibility of the purchaser to ensure proper handling and disposal in accordance with their local regulations and risk assessments .

Properties

IUPAC Name

2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFNUOYBJWAVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclopentanone with Pyrrolidine

The most straightforward and commonly referenced method involves the reaction of cyclopentanone with pyrrolidine under catalytic conditions, often with reflux in an organic solvent. This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of cyclopentanone, followed by intramolecular cyclization to form the pyrrolidin-2-yl-substituted cyclopentanone core. The hydrochloride salt is then obtained by treatment with hydrochloric acid.

Step Reactants Conditions Outcome
1 Cyclopentanone + Pyrrolidine Reflux in toluene or similar solvent, catalytic acid Formation of 2-(Pyrrolidin-2-yl)cyclopentan-1-one
2 Product + HCl Acidification Formation of hydrochloride salt

This method is widely used due to its simplicity and moderate to good yields. Industrial processes may employ continuous flow reactors and crystallization for purification to enhance scalability and product quality.

One-Pot Synthesis from Donor–Acceptor Cyclopropanes

An advanced synthetic approach involves the transformation of donor–acceptor cyclopropanes into 1,5-substituted pyrrolidin-2-ones, which structurally relate to 2-(Pyrrolidin-2-yl)cyclopentan-1-one derivatives. This method includes:

  • Refluxing cyclopropane derivatives with aniline or similar nucleophiles in the presence of acetic acid.
  • Subsequent alkaline saponification and thermolysis to remove ester groups and finalize the pyrrolidone ring.
  • This one-pot sequence avoids multiple purification steps and improves overall yield.
Step Reaction Details Yield (%) Notes
1 Donor–acceptor cyclopropane + aniline + acetic acid ~60-79 Formation of pyrrolidin-2-one intermediate
2 Alkaline saponification + thermolysis - Ester group removal, ring closure
3 Purification - Chromatographic purification at last stage

This method achieves yields between 45% and 79%, depending on substituents and reaction conditions. The approach is versatile for synthesizing various substituted pyrrolidinones.

Organocatalytic and Acid-Catalyzed Methods

Recent literature reports the use of organocatalysts such as camphorsulfonic acid (CSA) and coupling agents like EDC to facilitate the preparation of pyrrolidine derivatives with high stereochemical fidelity and yields. These methods:

  • Minimize epimerization at stereocenters.
  • Allow mild reaction conditions.
  • Provide yields up to 81% without extensive purification.

These strategies are particularly useful when chiral purity and stereochemical control are critical.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclopentanone + Pyrrolidine Cyclization Reflux, catalytic acid, solvent (toluene) Moderate to high (~60-80) Simple, scalable, industrially relevant May require purification steps
Donor–Acceptor Cyclopropane One-Pot Aniline, acetic acid, alkaline saponification 45-79 One-pot, fewer purification steps Sensitive to substituent effects
Organocatalytic Acid-Catalyzed EDC, camphorsulfonic acid, mild conditions 52-81 High stereochemical control, mild Catalyst cost, reaction optimization needed

Research Findings and Notes

  • The cyclization method is the most straightforward and industrially favored due to ease of scale-up and relatively high yields.
  • The donor–acceptor cyclopropane route offers synthetic versatility to access substituted derivatives but may have lower yields depending on substituents.
  • Organocatalytic methods provide excellent stereochemical control, essential for pharmaceutical applications, but may require more complex reaction optimization.
  • Purification is typically achieved by crystallization or chromatography, with the hydrochloride salt form favored for its stability and handling.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions:

  • Oxidation: Converts to ketones or carboxylic acids.
  • Reduction: Transforms ketone groups into alcohols.
  • Substitution: The pyrrolidine ring can react with electrophiles to form N-substituted derivatives.

Biology

Research has indicated potential biological activities for this compound:

  • It interacts with enzymes and receptors, influencing cellular pathways. For instance, studies suggest it may inhibit specific enzymes involved in metabolic processes and modulate neurotransmitter receptors, potentially affecting mood and cognition .

Medicine

The compound is being investigated for its therapeutic properties:

  • Drug Development: It acts as a precursor in the synthesis of novel pharmaceuticals. For example, derivatives of pyrrolidine have shown promise as anti-cancer agents by targeting histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression .
  • Antimicrobial Activity: Some derivatives exhibit antibacterial properties against pathogens like Vibrio cholerae and Bacillus subtilis, demonstrating zones of inhibition in disc diffusion assays .

Case Studies

  • Anticancer Research:
    • A study synthesized spiro[pyrrolidine-3,3′-oxindoles] as potential anti-breast cancer agents. Compounds demonstrated cytotoxic effects against MCF-7 cells at low micromolar concentrations, indicating their potential as therapeutic agents targeting HDAC enzymes .
  • Antimicrobial Studies:
    • Research on novel pyrrolidine derivatives revealed significant antimicrobial activity against several bacterial strains. The most active compounds showed effective inhibition zones ranging from 13.0 to 15.1 mm at a concentration of 50 µg/ml .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Properties of 2-(Pyrrolidin-2-yl)cyclopentan-1-one Hydrochloride and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications References
This compound 1384429-00-8 C9H16ClNO 189.69 Cyclopentanone, pyrrolidine, HCl salt Pharmaceutical intermediates
2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride 1443982-02-2 C9H16ClNO2 205.68 Cyclopentanone, morpholine, HCl salt Kinase inhibitor precursors
XL413 [(S)-8-chloro-2-(pyrrolidin-2-yl)benzofuropyrimidinone HCl] N/A C15H15Cl2N3O2 352.21 Benzofuropyrimidinone, pyrrolidine, Cl substituent Cdc7 kinase inhibitor (anticancer)
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride N/A C8H11BrClN3 264.55 Pyrimidine, pyrrolidine, Br substituent Nucleoside analog synthesis
2-(Aminomethyl)cyclopentanone hydrochloride N/A C6H12ClNO 149.62 Cyclopentanone, aminomethyl, HCl salt Peptide mimetics, drug candidates

Detailed Analysis

Morpholine vs. Pyrrolidine Derivatives

The substitution of pyrrolidine with morpholine in 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride introduces an oxygen atom into the heterocycle, increasing polarity and hydrogen-bonding capacity . This modification may enhance binding to kinase active sites compared to the pyrrolidine analog, though the target compound’s simpler structure offers cost-effective synthesis advantages.

Aromatic vs. Aliphatic Frameworks
Halogen-Substituted Analogs

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride features a bromine atom, which increases molecular weight and lipophilicity, favoring blood-brain barrier penetration . The target compound’s cyclopentanone moiety offers ketone-specific reactivity (e.g., nucleophilic additions) absent in halogenated pyrimidines.

Aminomethyl vs. Pyrrolidine Substituents

2-(Aminomethyl)cyclopentanone hydrochloride replaces the pyrrolidine ring with a primary amine, simplifying the structure but reducing stereochemical complexity . This analog may serve as a precursor for Schiff base formation, whereas the target compound’s bicyclic structure provides pre-organized geometry for receptor binding.

Biological Activity

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone core substituted with a pyrrolidine moiety, which contributes to its distinct chemical behavior. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell division and neurotransmitter activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to neurotransmitter receptors, potentially affecting mood and cognition.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.
  • Cytotoxic Effects : Evaluations on cancer cell lines have shown dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
  • Neurotransmitter Interaction : The compound has been studied for its effects on dopamine and norepinephrine transporters, which are crucial for treating mood disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on Gram-positive bacteria
CytotoxicityDose-dependent cytotoxicity on cancer cell lines
Neurotransmitter ModulationInteraction with dopamine and norepinephrine transporters

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, suggesting potential as an antibiotic candidate .
  • Cytotoxicity Assessment : In vitro assays on human adenocarcinoma-derived cell lines (e.g., MCF-7) revealed that the compound exhibited IC50 values below 100 µM, indicating promising anticancer properties .
  • Neuropharmacological Studies : Research focusing on neurotransmitter systems found that the compound selectively inhibited dopamine reuptake, which could lead to therapeutic applications in treating depression or anxiety disorders .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesKey Biological Activity
2-(Pyrrolidin-2-yl)cyclopentanoneParent compound without HCl saltModerate antimicrobial activity
PyrrolidineFive-membered nitrogen ringAntioxidant properties
CyclopentanoneSimple ketone structureLimited biological activity

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride, and what critical parameters should be controlled during synthesis?

  • Methodological Answer : Synthesis of this compound may involve cyclopentanone functionalization with pyrrolidine derivatives. A plausible route includes:

Cyclization : Formation of the cyclopentanone core via Stetter-like reactions, as demonstrated in related cyclopentanone derivatives (e.g., 2-(2-oxopentyl)cyclopentan-1-one) using ketone alkylation or conjugate addition strategies .

Amine coupling : Introducing the pyrrolidine moiety via reductive amination or nucleophilic substitution.
Critical parameters include:

  • Temperature control to avoid undesired side reactions (e.g., over-oxidation or decomposition).
  • Catalyst selection (e.g., palladium or nickel catalysts for cross-coupling steps).
  • pH optimization during hydrochloride salt formation to ensure product stability .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray diffraction (XRD) : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement to resolve stereochemistry and confirm bond lengths/angles .
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR data with computational predictions (e.g., density functional theory) to verify the pyrrolidine-cyclopentanone linkage.
  • Mass spectrometry (MS) : Confirm molecular weight (expected m/z: 215.7 g/mol for the free base) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when analyzing stereochemical configurations?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine). Solutions include:
  • Variable-temperature NMR : Monitor signal splitting to identify conformational changes.
  • Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives).
  • Computational modeling : Use molecular dynamics simulations to predict dominant conformers and compare with experimental data .

Q. How does the pyrrolidine ring influence the reactivity of the cyclopentanone moiety under varying pH conditions?

  • Methodological Answer : The pyrrolidine’s basicity (pKa ~11) protonates under acidic conditions, altering electron density on the cyclopentanone:
  • Acidic pH : Protonation enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., in Schiff base formation).
  • Neutral/basic pH : Deprotonated pyrrolidine acts as an electron-donating group, stabilizing enolate intermediates for aldol-like reactions.
    Experimental validation:
  • pH-dependent kinetic studies : Monitor reaction rates of cyclopentanone with nucleophiles (e.g., hydrazines) across pH 2–12.
  • DFT calculations : Map charge distribution changes in the cyclopentanone carbonyl under different protonation states .

Q. What are the stability considerations for this compound in long-term storage?

  • Methodological Answer : Stability is influenced by:
  • Moisture : Hydrolysis of the hydrochloride salt can occur; store in desiccated environments (<5% humidity).
  • Temperature : Decomposition above 60°C; recommend refrigeration (2–8°C) for prolonged storage.
  • Light sensitivity : UV/Vis spectroscopy shows absorbance peaks at 260 nm, indicating potential photodegradation; use amber vials .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in high-exposure scenarios .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.
  • Emergency procedures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
Reactant of Route 2
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

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